molecular formula C25H45N3O5 B021750 N(4)-Hexadecyl-1-arabinofuranosylcytosine CAS No. 103426-87-5

N(4)-Hexadecyl-1-arabinofuranosylcytosine

Cat. No. B021750
M. Wt: 467.6 g/mol
InChI Key: GOWMBYUZXIZENX-CAUSLRQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(4)-Hexadecyl-1-arabinofuranosylcytosine, also known as C16-ara-C, is a nucleoside analogue that has been extensively studied for its potential use in cancer therapy. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific investigations. In

Scientific Research Applications

N(4)-Hexadecyl-1-arabinofuranosylcytosine has been extensively studied for its potential use in cancer therapy. This compound has been shown to inhibit the growth of a wide variety of cancer cells, including leukemia, breast cancer, and lung cancer cells. Additionally, N(4)-Hexadecyl-1-arabinofuranosylcytosine has been investigated for its potential use in viral infections, such as HIV and hepatitis B.

Mechanism Of Action

The mechanism of action of N(4)-Hexadecyl-1-arabinofuranosylcytosine involves its incorporation into DNA during replication. This incorporation results in the termination of DNA synthesis, ultimately leading to cell death. Additionally, N(4)-Hexadecyl-1-arabinofuranosylcytosine has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

N(4)-Hexadecyl-1-arabinofuranosylcytosine has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication. Additionally, N(4)-Hexadecyl-1-arabinofuranosylcytosine has been shown to induce the production of reactive oxygen species, which can lead to DNA damage and ultimately cell death.

Advantages And Limitations For Lab Experiments

One advantage of using N(4)-Hexadecyl-1-arabinofuranosylcytosine in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide variety of cancer cell lines, making it a useful tool for investigating the mechanisms of cancer growth and development. However, one limitation of using N(4)-Hexadecyl-1-arabinofuranosylcytosine is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, making it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for the study of N(4)-Hexadecyl-1-arabinofuranosylcytosine. One area of investigation is the development of more effective delivery methods for this compound. Additionally, researchers are exploring the use of N(4)-Hexadecyl-1-arabinofuranosylcytosine in combination with other anti-cancer agents, with the goal of increasing its potency and reducing toxicity. Finally, there is ongoing research into the mechanisms of action of N(4)-Hexadecyl-1-arabinofuranosylcytosine, with the goal of identifying new targets for cancer therapy.

properties

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hexadecylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-21-16-18-28(25(32)27-21)24-23(31)22(30)20(19-29)33-24/h16,18,20,22-24,29-31H,2-15,17,19H2,1H3,(H,26,27,32)/t20-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWMBYUZXIZENX-CAUSLRQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908376
Record name 4-(Hexadecylimino)-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(4)-Hexadecyl-1-arabinofuranosylcytosine

CAS RN

103426-87-5
Record name N(4)-Hexadecyl-1-arabinofuranosylcytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Hexadecylimino)-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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